molecular formula C10H17N3O2 B5250415 3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile

3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B5250415
M. Wt: 211.26 g/mol
InChI Key: UFOXQZIOFDLSIE-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of pyrazolidinyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile typically involves the following steps:

    Formation of the pyrazolidinyl ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective alkylation or hydroxylation reactions.

    Formation of the oxopropanenitrile moiety: This step involves the reaction of the pyrazolidinyl intermediate with a suitable nitrile precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Oxo derivatives.

    Reduction products: Primary amines.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to certain receptors, modulating their activity.

    Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Hydroxy-3-methyl-2-pyrazolidinyl)-3-oxopropanenitrile: Similar structure but lacks the isopropyl group.

    3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxobutanenitrile: Similar structure but with a different nitrile group.

Uniqueness

3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(5-hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)12-8(3)6-10(15)13(12)9(14)4-5-11/h7-8,10,15H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOXQZIOFDLSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(N1C(C)C)C(=O)CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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